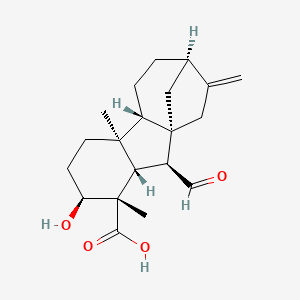

Gibberellin A14 aldehyde

Description

Structure

3D Structure

Properties

CAS No. |

35470-76-9 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |

InChI Key |

YMDYUWHAQBYOMU-HYAYUQHRSA-N |

SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O)O |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |

Origin of Product |

United States |

Enzymatic Synthesis of Gibberellin A14 Aldehyde

Subcellular Localization of Gibberellin Biosynthetic Enzymes

Endoplasmic Reticulum and Cytosolic Localization of Later Stages

The later stages of gibberellin biosynthesis begin after the formation of ent-kaurene (B36324) in the plastids. nih.gov These subsequent reactions occur on the endoplasmic reticulum (ER) and within the cytosol, involving two main classes of enzymes: cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). oup.comresearchgate.net

The conversion of ent-kaurene to GA12, the first gibberellin in the pathway, is catalyzed by two P450 enzymes associated with the ER. oup.comannualreviews.org

ent-kaurene oxidase (KO): This enzyme catalyzes the sequential oxidation of ent-kaurene to ent-kaurenoic acid. annualreviews.org Studies using green fluorescent protein (GFP) fusions have shown that KO is located on the outer envelope of the plastid and possibly the ER. oup.comnih.gov This dual localization suggests it acts as a crucial link, channeling the plastid-synthesized ent-kaurene to the next step on the ER. nih.gov

ent-kaurenoic acid oxidase (KAO): This enzyme, designated as CYP88A, converts ent-kaurenoic acid into GA12. annualreviews.org In fungi, a related reaction involves the 3β-hydroxylation of GA12-aldehyde to produce Gibberellin A14 aldehyde. rsc.orgresearchgate.net KAO is firmly localized to the endoplasmic reticulum. nih.govannualreviews.org

Following the synthesis of GA12 on the ER, the final steps of the pathway occur in the cytosol. slideshare.netnih.gov These reactions are catalyzed by soluble 2-ODD enzymes, which modify GA12 and its derivatives to produce the full spectrum of gibberellins (B7789140), including bioactive forms and intermediates. researchgate.netnih.gov

GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox): These are the most prominent cytosolic enzymes. GA20ox enzymes catalyze several steps in the conversion of C20-GAs to C19-GAs, while GA3ox enzymes are typically responsible for the final step of producing biologically active GAs. pnas.orgfrontiersin.org Research indicates that these enzymes are not only found in the cytosol but may also be present in the nucleus, suggesting that the final activation of gibberellins can occur at the site of GA-regulated gene expression. sci-hub.st

| Enzyme | Class | Substrate(s) | Product(s) | Subcellular Location |

|---|---|---|---|---|

| ent-kaurene oxidase (KO) | Cytochrome P450 | ent-kaurene | ent-kaurenoic acid | Endoplasmic Reticulum / Plastid Outer Envelope oup.comnih.gov |

| ent-kaurenoic acid oxidase (KAO) | Cytochrome P450 | ent-kaurenoic acid | GA12 | Endoplasmic Reticulum nih.govannualreviews.org |

| GA 20-oxidase (GA20ox) | 2-ODD | GA12, GA53 | C19-GAs (e.g., GA9, GA20) | Cytosol / Nucleus pnas.orgsci-hub.st |

| GA 3-oxidase (GA3ox) | 2-ODD | GA9, GA20 | Bioactive GAs (e.g., GA4, GA1) | Cytosol / Nucleus pnas.orgsci-hub.st |

Implications for Metabolic Channeling and Compartmentalization

The spatial separation of gibberellin biosynthetic enzymes into different cellular compartments—plastids, the endoplasmic reticulum, and the cytosol—is a key regulatory feature of the pathway. nih.gov This compartmentalization, along with the close association of sequential enzymes, suggests the operation of metabolic channeling to ensure efficiency and control.

Compartmentalization refers to the localization of different metabolic pathways or segments of a pathway into distinct subcellular organelles.

Regulatory Control: Separating the early steps (in plastids) from the later steps (in the ER and cytosol) allows for independent regulation of different parts of the pathway. nih.govnih.gov This prevents interference between GA synthesis and the biosynthesis of other essential terpenoids, such as carotenoids and chlorophylls, which also use geranylgeranyl diphosphate (B83284) (GGDP) as a precursor in the plastid. frontiersin.orgportlandpress.com

Metabolic channeling is a mechanism where intermediates are passed directly from one enzyme to the next in a sequence without diffusing into the bulk solvent. frontiersin.org This is often facilitated by the formation of multi-enzyme complexes, sometimes called metabolons.

Increased Efficiency: Channeling prevents the loss of intermediates and increases the local concentration for the subsequent enzyme, enhancing catalytic efficiency. frontiersin.org The association of KO and KAO on the ER membrane likely facilitates the efficient conversion of ent-kaurene to GA12. oup.comannualreviews.org

Protection of Intermediates: It protects chemically unstable or potentially toxic intermediates from degradation or from engaging in unwanted side reactions.

Directing Metabolic Flux: The formation of enzyme complexes can help direct the flow of carbon from the general precursor GGDP toward specific downstream pathways. oup.com Evidence suggests that GGDP synthase (GGPPS) physically interacts with enzymes for chlorophyll (B73375) and carotenoid synthesis, forming complexes that channel GGDP to those specific pathways, and it is feasible that a dedicated GGPPS pool exists for gibberellin biosynthesis. oup.comresearchgate.net

Downstream Metabolism and Conversion of Gibberellin A14 Aldehyde

Conversion to Bioactive Gibberellins (B7789140)

The primary metabolic cascade for GA14-aldehyde leads to the synthesis of biologically active gibberellins. This process involves a series of oxidative reactions catalyzed by specific enzymes.

A crucial step in the downstream metabolism of GA14-aldehyde is its oxidation to Gibberellin A14 (GA14). GA14-aldehyde is a 3β-hydroxylated C20-gibberellin, and its conversion to GA14 involves the oxidation of the aldehyde group at carbon-7 (C-7) to a carboxylic acid. iaea.org This reaction is a critical juncture, as GA14 itself is a substrate for further enzymatic modifications leading to active GAs. rsc.orgresearchgate.net In the fungus Gibberella fujikuroi, GA14-aldehyde is synthesized from GA12-aldehyde and is subsequently converted into various 3-hydroxylated gibberellins. rsc.orgiaea.org

Gibberellin A14 aldehyde is an early intermediate in the 3-hydroxylation pathway of gibberellin biosynthesis. researchgate.net Its formation via the 3β-hydroxylation of GA12-aldehyde establishes the characteristic hydroxyl group on the A-ring early in this specific branch of the pathway. iaea.orgresearchgate.net From GA14, the pathway proceeds towards bioactive forms like GA4 through subsequent reactions, including the critical removal of C-20, a process known as 20-oxidation. iaea.org

While direct epoxidation of GA14-aldehyde is not extensively documented as a primary biosynthetic step, epoxidation reactions are a known modification of gibberellins and related compounds. For instance, cytochrome P450 monooxygenases can convert GAs into 16α,17-epoxides as a deactivation mechanism. wikipedia.org The chemical principles of epoxidation involve the addition of an oxygen atom across a double bond, a reaction that can be catalyzed by various enzymes or achieved with chemical reagents like peroxyacids. libretexts.org Hydroxylation, the addition of a hydroxyl (-OH) group, is a more common theme in GA biosynthesis, catalyzed by dioxygenases and cytochrome P450 monooxygenases that introduce hydroxyl groups at specific positions to alter biological activity. rsc.orgkit.edu For example, in cucumber, the enzyme CsGA7ox1 can convert GA12 to GA14, demonstrating the enzymatic machinery for such hydroxylations exists. nih.gov

The conversion of C20-gibberellins, such as GA14 and its precursors, into potent C19-gibberellins is orchestrated by two key families of 2-oxoglutarate-dependent dioxygenases (2-ODDs): GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). rsc.orgnih.gov

GA 20-oxidases are multifunctional enzymes that catalyze the sequential oxidation of the C-20 methyl group to an alcohol, then an aldehyde, and finally its complete removal as CO2, which results in the formation of a C19-GA with a characteristic γ-lactone bridge between C-4 and C-10. rsc.orgkit.eduoup.com For example, GA20ox enzymes convert GA12 into GA9 and GA53 into GA20. nih.govoup.com The conversion of GA14 to GA4 in G. fujikuroi follows a similar logic, involving 20-oxidation analogous to the formation of GA9 from GA12 in higher plants. iaea.org

GA 3-oxidases typically catalyze the final step in the formation of bioactive GAs. rsc.orgoup.com These enzymes introduce a 3β-hydroxyl group onto the C19-GA precursor. rsc.org For instance, GA3ox converts GA9 into the highly active GA4 and GA20 into GA1. oup.commdpi.com In some species, these enzymes can exhibit broader substrate specificity. Several GA3ox enzymes from cucumber have been shown to convert the C20-GA, GA12, into GA14, demonstrating an alternative route for GA14 synthesis. nih.gov The expression and activity of both GA20ox and GA3ox are tightly regulated by developmental and environmental signals, representing key control points in the GA biosynthetic pathway. mdpi.comnih.gov

Table 1: Key Enzymatic Reactions in the Downstream Conversion of GA Precursors

| Enzyme Family | General Function | Substrate Example | Product Example | Citation |

|---|---|---|---|---|

| GA 20-oxidase (GA20ox) | Removes C-20 from C20-GAs to form C19-GAs | GA12 | GA9 | rsc.orgoup.com |

| GA 20-oxidase (GA20ox) | Removes C-20 from C20-GAs to form C19-GAs | GA53 | GA20 | kit.eduoup.com |

| GA 3-oxidase (GA3ox) | 3β-hydroxylation of C19-GAs to form bioactive GAs | GA9 | GA4 | oup.commdpi.com |

| GA 3-oxidase (GA3ox) | 3β-hydroxylation of C19-GAs to form bioactive GAs | GA20 | GA1 | oup.commdpi.com |

| GA 3-oxidase (CsGA3ox) | Can act on C20-GAs in some species | GA12 | GA14 | nih.gov |

Alternative Metabolic Fates of this compound

Beyond the main biosynthetic pathway to active GAs, intermediates like GA14-aldehyde and its derivatives can be shunted into alternative metabolic routes. These pathways generally lead to inactivation and include structural modifications like epimerization or conjugation for storage and transport.

Epimerization, the change in stereochemistry at a single chiral center, is a known transformation for gibberellins and can significantly impact their biological activity. Treatment of gibberellins with a base can cause the epimerization of hydroxyl groups. annualreviews.orgtandfonline.com For example, the 3β-hydroxyl group of GA1 and GA3 derivatives can be selectively epimerized to the 3α-position, typically resulting in a loss of bioactivity. annualreviews.orgtandfonline.com

Another documented structural rearrangement is the epimerization at C-6. This has been shown to occur in GA13 derivatives through the formation of an internal C-7,C-20 anhydride, which facilitates the change in stereochemistry at the adjacent C-6 position. psu.edursc.org Such isomerization reactions represent a potential metabolic fate for GA14-related compounds, converting them into stereoisomers that are often biologically inactive.

Conjugation is a primary mechanism for regulating the levels of active phytohormones, including gibberellins. frontiersin.orgresearchgate.net This process involves attaching a small molecule, most commonly glucose, to the gibberellin structure, rendering it inactive. nih.gov These conjugated forms can then be stored, often in the vacuole, or transported throughout the plant. usp.br The conjugation is reversible, allowing the plant to release active GAs when needed. nih.gov

There are two main types of gibberellin-glucose conjugates:

GA Glucosides: The glucose molecule is attached to a hydroxyl group on the GA skeleton via an ether bond. nih.gov

GA Glucosyl Esters: The glucose molecule is linked to the carboxyl group at C-7 of the GA skeleton via an ester bond. nih.gov

Metabolic studies in peas have shown that precursors like GA12-aldehyde can be converted into conjugates, indicating that conjugation can occur early in the pathway to control the flux towards active GAs. nih.gov The formation of these conjugates is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgresearchgate.net

Table 2: Types of Gibberellin Conjugates

| Conjugate Type | Linkage | Point of Attachment | Function | Citation |

|---|---|---|---|---|

| GA Glucoside | Ether | Hydroxyl group (e.g., C-2, C-3, C-11, C-13) | Inactivation, Storage, Transport | nih.gov |

| GA Glucosyl Ester | Ester | Carboxyl group (C-7) | Inactivation, Storage, Transport | nih.gov |

Deactivation and Catabolism of this compound and its Derivatives

The regulation of bioactive GA concentrations is critical for plant development and is achieved through a balance of biosynthesis and deactivation. oup.comoup.com Once formed, Gibberellin A14 (GA14), the direct oxidation product of GA14 aldehyde, and other related GA intermediates can be channeled into pathways that render them inactive. rsc.orgiaea.org This deactivation is accomplished through several enzymatic modifications, including oxidation, methylation, and glycosylation. oup.comannualreviews.orgpnas.org

GA 2-Oxidases and Inactivation Pathways

A primary mechanism for the irreversible inactivation of gibberellins is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2oxs). annualreviews.orgpnas.org These enzymes are part of the 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily and are crucial for maintaining GA homeostasis. annualreviews.orgfrontiersin.org The expression of genes encoding GA2ox enzymes is often activated by high levels of bioactive GAs, representing a negative feedback loop. frontiersin.orgwikipedia.org

GA 2-oxidases can be categorized based on their substrate specificity:

C19-GA 2-oxidases : This class primarily targets C19-GAs, which include the most potent bioactive forms like GA1 and GA4, as well as their immediate precursors, GA20 and GA9. oup.comannualreviews.org Inactivation by these enzymes is a major regulatory step in controlling plant growth stages such as seed germination and stem elongation. oup.comoup.com

C20-GA 2-oxidases : A distinct class of GA2ox enzymes specifically acts on C20-GAs. annualreviews.org As GA14 aldehyde and its oxidized form, GA14, are both C20 gibberellins, they are potential substrates for this class of enzymes. annualreviews.orgfrontiersin.org By inactivating these early precursors, the plant can efficiently curtail the production of downstream bioactive GAs. frontiersin.org

The inactivation of GAs by GA2ox enzymes is considered a major catabolic pathway across many plant species, effectively reducing the pool of active hormones and their precursors. oup.compnas.org

Table 1: Classes of GA 2-Oxidases and Their Substrates

| Enzyme Class | Primary Substrates | Function | Example Substrates |

|---|---|---|---|

| C19-GA 2-oxidases | 19-carbon GAs | Inactivation of bioactive GAs and immediate precursors. oup.comannualreviews.org | GA1, GA4, GA9, GA20 |

| C20-GA 2-oxidases | 20-carbon GAs | Inactivation of early GA precursors. annualreviews.orgfrontiersin.org | GA12, GA53, (potentially GA14) |

Other Deactivation Mechanisms (e.g., Glycosylation, Methylation)

Beyond 2-oxidation, plants employ other biochemical strategies to deactivate gibberellins, including conjugation reactions like methylation and glycosylation. These modifications alter the chemical properties of the GA molecule, typically rendering it inactive. oup.comfrontiersin.org

Methylation : In Arabidopsis, enzymes known as GA methyltransferases (GAMT1 and GAMT2) have been identified. annualreviews.orgnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the C-6 carboxyl group of various GAs, including precursors. annualreviews.orgnih.gov While GA14 aldehyde itself lacks this carboxyl group, its direct oxidation product, GA14, possesses one and is therefore a potential substrate for methylation-based deactivation. iaea.orgwikipedia.org The resulting methyl esters are generally biologically inactive and may be targeted for further catabolism. nih.govnih.gov Studies on Arabidopsis mutants show that GAMT enzymes play a role in regulating the levels of active GAs during seed development. nih.govnih.gov

Glycosylation : This process involves the attachment of a sugar moiety (typically glucose) to the GA molecule, forming a glucosyl ether or glucosyl ester. oup.comnih.gov These conjugates are generally considered inactive storage forms. While the formation of GA conjugates is a known metabolic fate, the specific enzymes responsible for the glycosylation of various GA intermediates are not as well-characterized as the oxidative pathways. nih.gov It is plausible that GA14 or its derivatives could be deactivated through this mechanism, sequestering them from the active metabolic pool.

Epoxidation : In certain species like rice, another deactivation pathway involves 16α,17-epoxidation, catalyzed by a cytochrome P450 monooxygenase encoded by the Elongated Uppermost Internode (EUI) gene. pnas.orgmdpi.com This enzyme primarily deactivates non-13-hydroxylated GAs. pnas.org

Table 2: Summary of GA Deactivation Mechanisms

| Mechanism | Enzyme Family | Modification | Effect on Activity |

|---|---|---|---|

| 2β-hydroxylation | GA 2-oxidases (2ODD) | Adds a hydroxyl group at the C-2 position. annualreviews.org | Irreversible inactivation. annualreviews.org |

| Methylation | GA Methyltransferases (GAMT) | Adds a methyl group to the C-6 carboxyl group. annualreviews.orgnih.gov | Inactivation; may tag for further catabolism. nih.gov |

| Glycosylation | Glucosyltransferases (putative) | Attaches a glucose molecule. oup.comnih.gov | Inactivation; potential for storage/sequestration. nih.gov |

| Epoxidation | Cytochrome P450 (e.g., EUI) | Forms a 16α,17-epoxide. pnas.orgmdpi.com | Inactivation (in specific species/pathways). pnas.org |

Long-Distance Transport and Sequestration of GA Metabolites

The regulation of gibberellin signaling also involves the controlled movement and storage of GAs and their precursors. Research indicates that specific, often inactive, forms of GA are utilized for long-distance transport between different plant organs. researchgate.netoup.com

Studies in Arabidopsis have identified the early GA precursor, GA12, as a primary mobile signal that is transported through the plant's vascular system. researchgate.netfrontiersin.org This precursor is inactive and can be safely moved to target tissues where it is then converted into bioactive forms to elicit a developmental response. researchgate.net Similarly, GA9 and GA20 have been identified as mobile forms in other species. researchgate.net The transport of an inactive precursor prevents widespread, non-specific growth responses throughout the plant. Given that GA14 aldehyde is a more processed intermediate, it is less likely to be a primary long-distance signal compared to GA12. Its metabolism is more likely to occur locally within the cells or tissues where it is synthesized. oup.com

In addition to transport, sequestration provides another layer of regulation. GA metabolites can be transported into the vacuole, effectively removing them from the cytoplasm where the later stages of biosynthesis and signaling occur. oup.com This compartmentalization acts as a mechanism to fine-tune the availability of GAs for developmental processes.

Regulatory Mechanisms of Gibberellin A14 Aldehyde Levels

Transcriptional Regulation of Biosynthetic Genes

The synthesis of enzymes that mediate the production and conversion of GA14 aldehyde is controlled primarily at the level of gene transcription. This regulation involves specific DNA sequences in the gene promoters and the transcription factors that bind to them.

The promoters of GA biosynthetic genes, such as GA20ox, contain various cis-regulatory elements that act as binding sites for transcription factors. While direct promoter analysis for the specific genes governing GA14 aldehyde is not extensively detailed in isolation, studies on key pathway genes reveal common regulatory motifs. These elements allow the plant to integrate diverse signals, including hormonal cues from auxin and brassinosteroids, and environmental stimuli like light and temperature, to modulate GA biosynthesis. nih.govnih.gov For example, auxin response elements (AREs) are found in the promoters of some GA metabolism genes, allowing for direct regulation by auxin-responsive transcription factors. nih.gov

A variety of transcription factors have been identified that modulate the expression of GA biosynthetic genes, thereby influencing the levels of intermediates like GA14 aldehyde. nih.gov

PHYTOCHROME INTERACTING FACTORs (PIFs): These transcription factors are key integrators of light signals. They can directly bind to the promoters of GA biosynthetic genes to regulate their expression. DELLA proteins, which are central repressors of GA signaling, can interact with and inhibit the DNA-binding activity of PIFs. tandfonline.com

BRASSINAZOLE RESISTANT1 (BZR1): As a key transcription factor in the brassinosteroid (BR) signaling pathway, BZR1 can form heterodimers with PIFs to synergistically activate common target genes in the GA pathway. This interaction is also inhibited by DELLA proteins, highlighting a point of crosstalk between the GA and BR pathways. mdpi.com

AUXIN RESPONSE FACTORs (ARFs): In response to auxin, ARF transcription factors can modulate the expression of GA metabolism genes. nih.gov For instance, NPH4/ARF7 has been shown to be involved in the auxin-inducible expression of several GA biosynthetic genes in Arabidopsis. nih.govresearchgate.net

| Transcription Factor Family | Interacting Proteins | Role in Regulating GA Biosynthesis Genes |

| PHYTOCHROME INTERACTING FACTORs (PIFs) | DELLA proteins | Directly bind to promoters to regulate gene expression; inhibited by DELLAs. |

| BRASSINAZOLE RESISTANT1 (BZR1) | PIF4, DELLA proteins | Forms heterodimers with PIF4 to activate target genes; inhibited by DELLAs. |

| AUXIN RESPONSE FACTORs (ARFs) | Aux/IAA proteins | Modulate gene expression in response to auxin signals. |

Post-Transcriptional and Post-Translational Regulation

Beyond the initial transcription of genes, the levels of GA14 aldehyde are also controlled by mechanisms that affect the stability of messenger RNA (mRNA) and the activity of proteins.

Post-transcriptional regulation can influence the half-life of the mRNA transcripts encoding GA biosynthetic enzymes. Treatment with gibberellic acid has been observed to affect the post-transcriptional polyadenylation of newly synthesized mRNA precursors. nih.gov This modification can extend the functional half-life of the mRNA, leading to enhanced protein synthesis. nih.gov While this is a general mechanism, it suggests that the stability of transcripts for enzymes like GA20ox can be modulated, thereby affecting the flux through the pathway and the concentration of intermediates such as GA14 aldehyde.

Post-translational regulation, particularly the stability of DELLA proteins, is a critical control point in the GA pathway. nih.govtandfonline.com DELLA proteins are nuclear-localized transcriptional regulators that act as master repressors of GA-responsive processes. nih.govresearchgate.net

In the absence or at low concentrations of bioactive GAs, DELLA proteins are stable and accumulate in the nucleus. Here, they interact with and sequester transcription factors (like PIFs and BZR1), preventing them from activating the expression of GA biosynthetic genes. nih.govtandfonline.com

When bioactive GA levels rise, GA binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). steberlab.org This GA-GID1 complex then binds to a DELLA protein, triggering a conformational change that allows the complex to be recognized by an F-box protein (SLEEPY1 in Arabidopsis or GID2 in rice). nih.gov This recognition leads to the polyubiquitination of the DELLA protein by the SCFSLY1/GID2 E3 ubiquitin ligase complex. nih.govtandfonline.com Tagged with ubiquitin, the DELLA protein is targeted for degradation by the 26S proteasome. nih.govyoutube.com The destruction of DELLA proteins releases the sequestered transcription factors, allowing them to promote the transcription of GA biosynthetic genes and thus increase the flux through the pathway. youtube.com

Feedback Regulation in the Gibberellin Pathway

The GA biosynthetic pathway is controlled by a sensitive homeostatic feedback mechanism that maintains appropriate levels of bioactive GAs. nih.govnih.gov This regulation directly impacts the concentration of precursors like GA14 aldehyde.

Negative Feedback: When the level of bioactive GAs is high, the resulting degradation of DELLA proteins leads to the de-repression of GA biosynthetic genes, such as GA20ox and GA3ox. However, to prevent excessive production, high levels of bioactive GAs also suppress the transcription of these same genes. This negative feedback loop ensures that GA levels are tightly controlled. nih.gov

Feed-forward Regulation: Conversely, high GA levels, acting through DELLA degradation, can promote the expression of genes encoding GA-catabolizing enzymes, such as GA2ox. nih.gov This feed-forward mechanism helps to reduce the pool of active GAs, contributing to homeostasis.

Therefore, the level of GA14 aldehyde is a dynamic property of the GA biosynthetic network, finely tuned by transcriptional controls that respond to developmental and environmental signals, and robustly maintained through a post-translational feedback loop centered on the stability of DELLA proteins.

Table of Mentioned Compounds and Proteins

| Name | Type |

| Gibberellin A14 aldehyde | Gibberellin Precursor |

| Gibberellin A1 (GA1) | Bioactive Gibberellin |

| Gibberellin A3 (GA3) | Bioactive Gibberellin |

| Gibberellin A4 (GA4) | Bioactive Gibberellin |

| Gibberellin A12 (GA12) | Gibberellin Precursor |

| Gibberellin A14 (GA14) | Gibberellin |

| Gibberellin A15 (GA15) | Gibberellin Precursor |

| Gibberellin A20 (GA20) | Gibberellin Precursor |

| Auxin | Plant Hormone |

| Brassinosteroids | Plant Hormone |

| DELLA proteins (e.g., RGA, GAI) | Repressor Proteins |

| GID1 (GIBBERELLIN INSENSITIVE DWARF1) | Gibberellin Receptor |

| PIFs (PHYTOCHROME INTERACTING FACTORs) | Transcription Factors |

| BZR1 (BRASSINAZOLE RESISTANT1) | Transcription Factor |

| ARFs (AUXIN RESPONSE FACTORs) | Transcription Factors |

| SCFSLY1/GID2 | E3 Ubiquitin Ligase Complex |

| GA 20-oxidase (GA20ox) | Biosynthetic Enzyme |

| GA 3-oxidase (GA3ox) | Biosynthetic Enzyme |

| GA 2-oxidase (GA2ox) | Catabolic Enzyme |

Negative Feedback from Active Gibberellins (B7789140) on their own synthesis

The gibberellin biosynthetic pathway is subject to a tight feedback control mechanism, where the levels of bioactive GAs regulate the expression of genes involved in their own synthesis. frontiersin.org High concentrations of active gibberellins, such as GA1 and GA4, lead to the downregulation of genes encoding key biosynthetic enzymes. This feedback inhibition is a critical mechanism for maintaining hormonal homeostasis.

| Regulatory Mechanism | Effect on GA Biosynthesis Genes | Impact on this compound Levels |

| High levels of active GAs | Downregulation of GA20ox and GA3ox expression | Indirectly decreases synthesis |

| High levels of active GAs | Upregulation of GA2ox expression | Indirectly decreases precursor pool |

Cross-Talk with Other Phytohormone Signaling Pathways (e.g., Auxin, ABA, Ethylene)

The synthesis of gibberellins, including the intermediate GA14 aldehyde, is not an isolated process but is integrated into the broader network of phytohormone signaling. Crosstalk with auxin, abscisic acid (ABA), and ethylene (B1197577) is pivotal in modulating GA levels in response to various developmental and environmental signals. frontiersin.orgnih.govnih.gov

Abscisic Acid (ABA): ABA and GA often act antagonistically. frontiersin.orgnih.gov In many developmental processes, such as seed germination and dormancy, ABA inhibits GA biosynthesis. nih.gov ABA can suppress the expression of key GA biosynthetic genes, thereby reducing the production of all gibberellins, including GA14 aldehyde. frontiersin.org This antagonistic relationship is crucial for balancing growth-promoting and growth-inhibiting signals, particularly in response to stress.

Ethylene: The interaction between ethylene and gibberellin is more complex and can be both synergistic and antagonistic depending on the specific developmental context and tissue type. Ethylene has been shown to influence the expression of GA biosynthesis and deactivation genes. nih.gov For instance, in some scenarios, ethylene can promote the accumulation of DELLA proteins, which are negative regulators of GA signaling, effectively dampening the GA response. researchgate.net This complex interplay suggests that ethylene can fine-tune the levels of GA intermediates like GA14 aldehyde to modulate plant growth and development.

| Phytohormone | General Interaction with GA Synthesis | Potential Effect on this compound Levels | Key Mediators |

| Auxin | Synergistic | Increase | Upregulation of GA3ox and GA20ox |

| Abscisic Acid (ABA) | Antagonistic | Decrease | Suppression of GA biosynthetic genes |

| Ethylene | Context-dependent | Increase or Decrease | Modulation of GA synthesis and signaling components (e.g., DELLA proteins) |

Environmental Influences on this compound Synthesis

The synthesis of this compound is highly responsive to external environmental cues. nih.govnih.govnih.gov These factors allow the plant to tailor its growth and development to prevailing conditions. Light, temperature, and nutrient availability are among the most critical environmental signals that influence the flux through the gibberellin biosynthetic pathway.

Light and Photoperiod Effects

Light is a fundamental environmental signal that regulates many aspects of plant development, including gibberellin biosynthesis. Both the quality and the duration (photoperiod) of light can have profound effects on the levels of GA intermediates. nih.govnih.govnih.govnih.govnih.gov

In G2 peas, for instance, the metabolism of GA12 aldehyde, the precursor to GA14 aldehyde, is significantly affected by photoperiod. nih.gov In short-day conditions, there is an elevated level of C20-GAs, suggesting an increased flux through the early part of the pathway where GA14 aldehyde is synthesized. nih.gov Photoperiod can alter the rate of production of GA53 from GA12 aldehyde, indicating a key regulatory point that would similarly affect the synthesis of GA14 aldehyde. nih.gov

| Environmental Factor | Observed Effect on GA Metabolism | Implication for this compound Synthesis |

| Short-day photoperiod | Elevated levels of C20-GAs in G2 peas | Increased synthesis |

| Long-day photoperiod | Altered rate of GA53 production from GA12 aldehyde | Modulated synthesis rates |

Temperature and Stress Responses (e.g., Salinity)

Temperature and various abiotic stresses, such as high salinity, are major environmental factors that impact plant growth, often through the modulation of phytohormone levels, including gibberellins. nih.govnih.gov

Salinity stress also impacts GA biosynthesis. While the specific effects on GA14 aldehyde are not well-documented, stress conditions generally lead to an increase in ABA levels, which, as previously discussed, antagonizes GA biosynthesis. nih.gov This suggests that under saline conditions, the production of GA14 aldehyde is likely to be downregulated as part of the plant's strategy to inhibit growth and conserve resources.

| Stress Condition | Effect on GA-related Gene Expression | Likely Impact on this compound Synthesis |

| Low Temperature | Upregulation of GA2ox, downregulation of GA20ox | Decrease |

| Salinity | Increased ABA levels | Decrease |

Nutrient Availability (e.g., Nitrogen)

The availability of essential nutrients in the soil is a critical determinant of plant growth and development, and nutrient status is closely linked to phytohormone biosynthesis. nih.govresearchgate.net Nitrogen, in particular, has been shown to influence gibberellin levels.

| Nutrient | Condition | Effect on Bioactive GA Levels | Inferred Impact on this compound Synthesis |

| Nitrogen | Low availability | Decrease | Decrease |

| Nitrogen | Sufficient availability | Maintenance or Increase | Maintenance or Increase |

Physiological and Developmental Significance of Gibberellin A14 Aldehyde and Its Derivatives

Role in Primary Growth and Development

The conversion of GA14 aldehyde into bioactive gibberellins (B7789140) is fundamental for primary plant growth processes, including the elongation of stems and the expansion of leaves. nih.gov

Stem Elongation and Cell Division

Bioactive gibberellins derived from the GA14 aldehyde pathway are potent promoters of stem elongation. omexcanada.comnih.gov This increase in stem length is achieved through the stimulation of both cell division, primarily in the intercalary meristems, and cell elongation. numberanalytics.comresearchgate.net The hormonal action of these GAs involves upregulating the transcription of genes that encode for cell wall-modifying enzymes, such as xyloglucan (B1166014) endotransglycosylases (XETs) and expansins. researchgate.net These enzymes help to loosen the rigid cell wall structure, increasing its plasticity and allowing the cell to take up water and expand, which results in the macroscopic elongation of the stem. omexcanada.comresearchgate.net

Leaf Expansion and Development

The development of leaves to their proper size and shape is also heavily dependent on an adequate supply of bioactive gibberellins. nih.gov Derivatives of GA14 aldehyde play a crucial role in promoting leaf expansion by stimulating both cell division and cell expansion within the leaf tissue. nih.govomexcanada.comprutor.ai Studies on GA-deficient mutants have shown that a lack of these hormones results in a disturbed metabolic state and smaller leaves, which is primarily caused by a reduction in cell length. nih.gov This underscores the importance of the biosynthetic pathway, in which GA14 aldehyde is a key component, for establishing the photosynthetic area of the plant.

Influence on Reproductive Development

The transition from vegetative growth to reproductive development is a critical phase in a plant's life cycle, and it is significantly influenced by the derivatives of GA14 aldehyde. These hormones affect processes ranging from the initial induction of flowers to the final development of fruits.

Flower Induction and Development

The role of gibberellins in flower induction is complex and can be contradictory depending on the plant species. ishs.orgresearchgate.net In many long-day herbaceous plants, such as Arabidopsis, bioactive GAs are essential for promoting the transition to flowering. nih.govresearchgate.net Conversely, in many woody perennial fruit trees, high levels of gibberellins, particularly GA3, are strongly inhibitory to flower bud induction. ishs.orgresearchgate.nethst-j.org Applications of GA inhibitors in these species can, in fact, increase the number of flowers. researchgate.nethst-j.org This suggests that the downstream products of the GA14 aldehyde pathway are part of a precise regulatory system that controls flowering time differently across the plant kingdom. ishs.org

Interactive Data Table: Contrasting Roles of Gibberellin Derivatives in Flowering

| Plant Type | Effect of Bioactive GAs | Example | Reference |

|---|---|---|---|

| Herbaceous Long-Day Plants | Promotional | Induces flowering, can substitute for long-day requirements. | nih.govprutor.ai |

| Woody Fruit Trees (e.g., Citrus, Cherry, Mango) | Inhibitory | Reduces floral bud induction and return bloom. | ishs.orghst-j.orgashs.org |

Pollen Development and Anther Stamen Elongation

The development of male floral organs is critically dependent on gibberellins. dspmuranchi.ac.in Bioactive derivatives originating from the GA14 aldehyde pathway are required for successful anther development, the formation of viable pollen, and the elongation of stamen filaments. mdpi.comnih.gov Research on GA-deficient mutants in species like rice and Arabidopsis has shown that these plants exhibit poorly developed anthers and produce nonviable pollen, leading to male sterility. dspmuranchi.ac.innih.gov Specifically, GAs are involved in signaling processes that lead to the programmed cell death of tapetal cells, a necessary step for providing nutrients to developing pollen grains. nih.gov

Fruit Set and Development

The process by which a flower's ovary develops into a fruit, known as fruit set, is largely induced and controlled by gibberellins. pnas.orgresearchgate.net Pollination and fertilization typically trigger a surge in GA biosynthesis within the ovary, signaling the start of fruit growth. pnas.org Bioactive GAs, derived from precursors like GA14 aldehyde, stimulate cell division and expansion in the ovary walls. mdpi.compnas.org In many species, the application of GAs like GA1 and GA3 can even induce fruit development without fertilization, a process called parthenocarpy. pnas.orgnih.gov Furthermore, these hormones continue to influence fruit growth after setting, affecting the final size and shape of the fruit. omexcanada.comresearchgate.net

Seed Germination and Dormancy Regulation

Gibberellins are fundamentally involved in the transition from a dormant seed to an active, growing seedling. wikipedia.orgnih.gov They act antagonistically to the hormone abscisic acid (ABA), which typically promotes and maintains dormancy. nih.govnumberanalytics.com The balance between GA and ABA levels is a critical determinant of whether a seed remains quiescent or begins to germinate. nih.govnumberanalytics.com A higher ratio of GA to ABA generally promotes the breaking of dormancy and the initiation of germination. numberanalytics.com

A primary function of gibberellins during germination is to trigger the breakdown and mobilization of stored food reserves within the seed's endosperm or cotyledons. wikipedia.orgvedantu.com In cereal grains, for example, GAs produced by the embryo diffuse to the aleurone layer, a specialized cell layer surrounding the endosperm. vedantu.comtardigrade.in This signaling induces the synthesis and secretion of hydrolytic enzymes, most notably α-amylase. wikipedia.orgtardigrade.in This enzyme is responsible for the hydrolysis of starch into simple sugars like glucose, which are then transported to the growing embryo to provide the necessary energy and carbon skeletons for growth before the seedling can perform photosynthesis. wikipedia.orgresearchgate.net

Gibberellins are essential for overcoming seed dormancy, a state that prevents germination even under favorable environmental conditions. omexcanada.com Treatment with bioactive GAs can effectively break dormancy and induce germination across a wide range of plant species. seedbiology.de This process is tightly linked to the GA/ABA ratio. nih.gov Gibberellins promote germination by enhancing the growth potential of the embryo and weakening the physical barrier of the surrounding seed coat and endosperm layers, allowing the radicle (embryonic root) to emerge. seedbiology.de The expression of genes involved in GA biosynthesis is often upregulated by environmental cues that favor germination, such as light and cold stratification, thereby tipping the hormonal balance in favor of growth.

Root System Architecture

Several studies suggest that gibberellins can act as negative regulators of lateral root formation. Research in poplar and cucumber has shown that increased levels of GAs or the application of exogenous GAs can decrease lateral root density. researchgate.netfrontiersin.org This effect is often mediated through crosstalk with auxin, another critical phytohormone in root development. Evidence suggests that GAs may repress the expression of certain auxin transport proteins, thereby modulating the auxin gradients required for the initiation of lateral root primordia. researchgate.net

While GAs may inhibit the formation of new lateral roots, they appear to be required for the elongation of existing roots. Studies using inhibitors of GA biosynthesis, such as uniconazole (B1683454) (Un-P), have demonstrated that a reduction in endogenous GA levels leads to a significant inhibition of root growth and elongation. oup.com This inhibition can be reversed by the application of bioactive GA, confirming that endogenous GAs are involved in promoting the cell division and/or cell elongation that drives root extension. oup.com

Abiotic Stress Responses

Gibberellins are increasingly recognized as key mediators in plant responses to various abiotic stresses, including salinity, cold, and osmotic stress. nih.govresearchgate.net Hormonal signaling pathways allow plants to modulate their growth and development to adapt to or survive unfavorable environmental conditions. researchgate.net Often, exposure to stress leads to a reduction in GA levels, contributing to growth restriction as a defense mechanism. nih.govresearchgate.net However, in some contexts, specific gibberellins may play a role in stress tolerance.

Detailed research on rapeseed ( Brassica napus L.) has provided specific evidence for the involvement of Gibberellin A14 aldehyde in response to salinity stress during germination. semanticscholar.org In a comparative study between a salt-tolerant cultivar ('Yangyou 9') and a salt-sensitive cultivar, metabolomic analysis revealed a significant accumulation of GA14 aldehyde in the tolerant cultivar under salt stress. semanticscholar.org This suggests a specific role for this GA precursor in mediating salt tolerance during the critical phase of seed germination. semanticscholar.org The accumulation was observed to increase over time, highlighting a dynamic response to the stressor.

Table 1: Change in this compound Accumulation in a Salt-Tolerant Rapeseed Cultivar ('Yangyou 9') Under Salinity Stress

| Time After Germination | Fold Increase in GA14 Aldehyde |

| 12 hours | 1.07 |

| 24 hours | 1.20 |

Data sourced from a study on rapeseed seedling responses to salinity stress. semanticscholar.org

Cold and Drought Tolerance Mechanisms

Plants often modulate their growth in response to environmental stressors like cold and drought, a process in which gibberellin levels play a significant role. wikipedia.org Generally, a reduction in the content of bioactive gibberellins, achieved through genetic mutation or the application of growth retardants, is associated with increased resistance to abiotic stresses such as drought and cold. nih.gov This response is largely mediated by DELLA proteins, which are repressors of GA signaling. nih.govmdpi.com Lower GA levels lead to the accumulation of DELLA proteins, which in turn can reduce shoot growth, limit water usage, and decrease the level of reactive oxygen species that accumulate during stress. nih.gov

The regulation of GA metabolism genes is a key mechanism for stress adaptation. For instance, under cold stress, plants may up-regulate GA 2-oxidases (GA2ox), enzymes that deactivate gibberellins, to reduce GA content and enhance tolerance. nih.gov In Arabidopsis, the gene AtGA2ox9, a GA-catabolizing enzyme, shows increased transcription levels after low-temperature treatment, which helps improve cold tolerance. frontiersin.org Conversely, some gibberellins can negatively impact cold hardiness; for example, GAs have been shown to inhibit the induction of freezing tolerance by abscisic acid (ABA) in bromegrass cell suspensions. researchgate.net

Similarly, in response to drought, plants adapt their morphology and physiology to cope with water limitation. nih.gov Gibberellins are integral to this response, as they are necessary for both shoot and root elongation, with roots requiring lower concentrations to maintain growth. nih.gov A reduction in GA content under drought conditions can, therefore, serve as a mechanism to redistribute growth, favoring the root system over the shoots. nih.gov The role of gibberellins in drought tolerance is also evident in crop plants, where they function throughout the life cycle to enhance tissue development and resistance. frontiersin.org In upland rice, which exhibits greater germination ability under drought stress, gibberellic acid (GA3) plays a crucial role by upregulating genes related to α-amylase and expansin, which are vital for germination and seedling growth. cas.cz

Table 1: Research Findings on this compound Levels and Stress Tolerance

| Species | Stress Condition | Phenotype | Key Finding | Reference |

|---|---|---|---|---|

| Cryptomeria fortunei | Overwintering (Cold) | Green (GM) vs. Yellow-Withered (YWt) | Levels of this compound in the green phenotype were 14.14 times higher than in the yellow-withered phenotype. | frontiersin.org |

Salinity Stress Mitigation

Soil salinity is a major abiotic stress that severely impairs plant growth and productivity by causing osmotic stress and ion toxicity. mdpi.comresearchgate.net Gibberellins are deeply involved in the plant's response to salinity. brazilianjournals.com.br The regulation of bioactive gibberellin levels is a key strategy for enhancing salt tolerance. mdpi.com In some cases, reduced GA levels or suppressed GA signaling after germination can improve a plant's tolerance to salt stress. mdpi.com This is often linked to the accumulation of DELLA proteins, which act as inhibitors of GA signaling. mdpi.combiorxiv.org Studies in Arabidopsis have shown that under salinity conditions, DELLA proteins can be stabilized, leading to retarded growth but enhanced salt tolerance. biorxiv.org

Conversely, the external application of certain gibberellins, such as gibberellic acid (GA3), has been demonstrated to effectively mitigate the damaging effects of salinity. researchgate.netnotulaebotanicae.romdpi.com Foliar application of GA on faba beans grown in saline soil significantly improved growth attributes like plant height, leaf area, and biomass. researchgate.netnotulaebotanicae.ro In stevia plants, treatment with GA3 under salt stress conditions alleviated growth inhibition, enhanced nutrient status, and improved photosynthetic performance. mdpi.com The application of 100 ppm of GA3 led to a significant increase in dry weight and the activity of antioxidant enzymes while reducing markers of oxidative stress. mdpi.com This suggests that GAs can help protect plants from the detrimental effects of soil salinization by enhancing physiological and biochemical resilience. mdpi.com

While these studies primarily focus on bioactive end-products like GA3, they underscore the importance of the entire GA metabolic pathway, in which this compound is a key intermediate. The ability to manipulate GA levels to enhance salt tolerance points to the significance of regulating biosynthetic precursors like this compound.

Table 2: Effects of Exogenous Gibberellin (GA3) on Salt-Stressed Stevia Plants

| Treatment Group | Parameter | Result | Percent Change vs. Salt-Stressed (S) | Reference |

|---|---|---|---|---|

| G2 (100 ppm GA3) + S | Aerial Dry Weight | Increased | +54% | mdpi.com |

| G2 (100 ppm GA3) + S | Root Dry Weight | Increased | +31% | mdpi.com |

| G2 (100 ppm GA3) + S | Malondialdehyde (MDA) Content | Reduced | -41% | mdpi.com |

| G2 (100 ppm GA3) + S | Electrolyte Leakage | Reduced | -37% | mdpi.com |

| G2 (100 ppm GA3) + S | Superoxide Dismutase Activity | Increased | +31% | mdpi.com |

Biotic Interactions

Gibberellins not only regulate plant development and responses to the physical environment but are also key modulators of interactions with other organisms, including pathogens and symbionts.

Plant-Pathogen Interactions and Defense

Plant-pathogen interactions involve complex signaling networks where phytohormones are central players. medicine.dp.ua Gibberellins often act antagonistically to defense-related hormones, particularly salicylic (B10762653) acid (SA). medicine.dp.ua In many cases, GA activity is repressed in the presence of pathogens to reduce growth and enhance defense mechanisms. mdpi.com This trade-off between growth and defense is largely mediated by DELLA proteins, the master repressors of GA signaling. medicine.dp.ua

Upon pathogen recognition, plants can initiate a defense response that involves suppressing the GA pathway. medicine.dp.ua The accumulation of DELLA proteins can enhance resistance to certain pathogens. These proteins can interact with other signaling components to modulate the expression of defense-related genes. biorxiv.org For example, DELLA proteins can interact with JAZ proteins (repressors of jasmonate signaling), thereby influencing biotic stress responses. biorxiv.org The interplay is complex, as some pathogens have evolved to manipulate the host's GA signaling pathway to their advantage, promoting GA responses to suppress the host's defense mechanisms. Understanding the regulation of GA biosynthesis, including the steps involving intermediates like this compound, is crucial for comprehending these intricate interactions.

Symbiotic Relationships (e.g., Rhizobia)

Gibberellins and their biosynthetic pathways are also relevant in beneficial plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing bacteria (rhizobia). researchgate.net Research has revealed the presence of GA biosynthesis gene operons in symbiotic bacteria, including Bradyrhizobium japonicum and other Rhizobium species. researchgate.net Functional characterization has confirmed that these rhizobia have the genetic capacity to produce ent-kaurene (B36324), the universal precursor to gibberellins in plants. researchgate.net

The presence of these pathways in bacteria suggests that GAs may act as signaling molecules in the complex communication between the plant and its microbial symbiont. researchgate.net Notably, this compound has been identified as an intermediate in the gibberellin biosynthesis pathway within the fungus Gibberella fujikuroi, from which gibberellins were first discovered. researchgate.net The existence of GA production capabilities in symbiotic bacteria points to a potential role for GA intermediates, including this compound, in establishing or maintaining these mutualistic relationships. The evolutionary differences in the GA biosynthesis pathways between plants, fungi, and bacteria suggest a convergent evolution for the production of these important signaling molecules. researchgate.net

Advanced Analytical Methodologies for Gibberellin A14 Aldehyde Research

Isotope-Labeling Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govmdpi.com By introducing substrates labeled with stable isotopes, researchers can trace the path of atoms through a metabolic network, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone. mdpi.comnih.gov This approach is instrumental in elucidating the biosynthetic and catabolic rates related to Gibberellin A14 aldehyde.

The core of MFA lies in the use of stable, non-radioactive isotope tracers, most commonly Carbon-13 ([¹³C]) and Deuterium ([²H], a heavy isotope of hydrogen). mdpi.com In the context of GA14 aldehyde research, these labels are incorporated into early precursors of the gibberellin pathway, such as geranylgeranyl diphosphate (B83284) or mevalonic acid. As these precursors are metabolized, the heavy isotopes are integrated into the molecular structure of downstream intermediates, including GA14 aldehyde.

The choice of labeling strategy is critical and depends on the specific metabolic question being addressed. mdpi.com

[¹³C] Labeling: Using fully labeled [U-¹³C]-glucose or other carbon sources allows for the tracking of the carbon backbone as it is assembled into the complex tetracyclic structure of gibberellins (B7789140). Analyzing the mass isotopomer distribution in GA14 aldehyde via mass spectrometry reveals the contribution of different biosynthetic routes.

[²H] Labeling: Deuterium, often supplied as heavy water (²H₂O) or labeled precursors, can be used to probe specific enzymatic reactions, such as those involving hydroxylations or reductions. The position and extent of deuterium incorporation provide insights into the stereochemistry and mechanisms of the enzymes involved in the GA pathway.

Table 1: Illustrative [¹³C] and [²H] Labeling Strategies for GA14 Aldehyde Biosynthesis

| Labeling Strategy | Labeled Precursor Example | Purpose in GA14 Aldehyde Analysis | Expected Outcome |

|---|---|---|---|

| Carbon-13 Labeling | [U-¹³C₆]-Glucose | To trace the carbon skeleton from primary metabolism into the gibberellin pathway. | A shift in the mass of GA14 aldehyde corresponding to the number of incorporated ¹³C atoms, allowing for flux calculations. |

| Deuterium Labeling | ²H₂O (Heavy Water) | To investigate the activity of specific oxidases and reductases in the pathway leading to GA14 aldehyde. | Incorporation of ²H at specific positions on the GA14 aldehyde molecule, detectable by mass spectrometry. |

Turnover rate refers to the rate at which a molecule is synthesized and degraded. Isotope labeling experiments are essential for quantifying these dynamics. In a typical pulse-chase experiment, a biological system (e.g., a cell culture or plant tissue) is first exposed to a labeled precursor (the "pulse") and then transferred to a medium with the same, but unlabeled, precursor (the "chase").

By measuring the rate of incorporation of the heavy isotope into the GA14 aldehyde pool during the pulse phase and the rate of its dilution by newly synthesized, unlabeled molecules during the chase phase, the turnover rate can be calculated. This provides critical data on how rapidly GA14 aldehyde is being processed, offering insights into the efficiency of the enzymes that consume it, such as GA14 aldehyde oxidase. Dynamic labeling experiments, where enrichment is measured over time, are particularly useful for determining these rates. northwestern.edu

High-Resolution Mass Spectrometry-Based Profiling

High-resolution mass spectrometry (HRMS) is the cornerstone of modern metabolomics and is indispensable for the analysis of complex mixtures of plant hormones like gibberellins. Its high mass accuracy and resolving power allow for the confident identification and quantification of GA14 aldehyde, even in the presence of numerous structurally similar isomers and isobars.

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific technique for analyzing gibberellins. nih.gov The process involves:

Chromatographic Separation (LC): The sample extract is injected into a liquid chromatograph, where different gibberellins are separated based on their physicochemical properties (e.g., polarity) as they pass through a column.

Ionization (e.g., ESI): As the separated molecules exit the column, they are ionized, typically using Electrospray Ionization (ESI), which imparts a charge on the molecules without significant fragmentation.

Mass Analysis (MS/MS): The ionized molecules are guided into the mass spectrometer. In the first stage (MS1), a specific ion corresponding to the mass of GA14 aldehyde (e.g., the [M+H]⁺ adduct) is selected. This selected "parent" ion is then fragmented in a collision cell, and the resulting "daughter" ions are analyzed in the second stage (MS2). This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification.

Techniques like Quadrupole Time-of-Flight (QTOF) MS provide high mass accuracy for both parent and fragment ions, further increasing confidence in compound identification.

Table 2: Predicted Mass Spectrometry Data for this compound (C₂₀H₂₈O₄)

| Adduct Form | Predicted m/z (Monoisotopic) | Analysis Stage | Description |

|---|---|---|---|

| [M+H]⁺ | 333.2060 | MS1 (Parent Ion) | Protonated molecule, commonly observed in positive ion mode ESI. uni.lu |

| [M+Na]⁺ | 355.1880 | MS1 (Parent Ion) | Sodium adduct, also common in positive ion mode. uni.lu |

| [M-H]⁻ | 331.1915 | MS1 (Parent Ion) | Deprotonated molecule, observed in negative ion mode ESI. uni.lu |

| Hypothetical Fragment 1 | <333.2060 | MS2 (Daughter Ion) | Result of a characteristic loss, e.g., water (H₂O) or carbon monoxide (CO) from the aldehyde group. |

| Hypothetical Fragment 2 | <333.2060 | MS2 (Daughter Ion) | Result of a ring cleavage or loss of another functional group. |

Note: Hypothetical fragment masses depend on instrument conditions and collision energy.

Gas chromatography-mass spectrometry is a classic and robust technique for analyzing volatile compounds. However, gibberellins, including GA14 aldehyde, are generally not volatile enough for direct GC analysis due to their polar functional groups (hydroxyl, carboxyl, and aldehyde). nih.gov Therefore, a chemical modification step known as derivatization is required. nih.govgcms.cz

Derivatization serves to:

Increase volatility by masking polar functional groups.

Enhance thermal stability to prevent degradation at high temperatures in the GC inlet.

Improve chromatographic properties for better peak shape and separation.

For GA14 aldehyde, this typically involves methylation of the carboxylic acid group (e.g., with diazomethane) and trimethylsilylation of the hydroxyl group. researchgate.net The aldehyde group itself can be analyzed directly or derivatized to form a more stable oxime. gcms.cz Once derivatized, the sample is analyzed by GC-MS. Selected Ion Monitoring (SIM) can be used to enhance sensitivity by instructing the mass spectrometer to detect only a few specific ions characteristic of the derivatized GA14 aldehyde.

Table 3: Comparison of Native vs. Derivatized GA14 Aldehyde for GC-MS Analysis

| Property | Native GA14 Aldehyde | Derivatized GA14 Aldehyde (e.g., Me-TMS ether) | Rationale |

|---|---|---|---|

| Volatility | Low | High | Masking of polar -COOH and -OH groups reduces intermolecular bonding. gcms.cz |

| Thermal Stability | Poor | Good | Silyl ethers and methyl esters are more stable at high temperatures than free hydroxyl and carboxyl groups. |

| GC Elution | Not possible | Sharp, symmetric peak | Improved interaction with the nonpolar GC column stationary phase. |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of traditional High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller particles (<2 µm), which requires operation at higher pressures. The primary advantages of UPLC-MS for the analysis of GA14 aldehyde include:

Higher Resolution and Peak Capacity: UPLC can better separate GA14 aldehyde from other closely related gibberellins and isomers present in a complex plant extract.

Increased Sensitivity: Peaks are narrower and taller, leading to a better signal-to-noise ratio and lower detection limits.

Faster Analysis Times: The high efficiency allows for significantly shorter run times compared to conventional HPLC, increasing sample throughput.

When coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap), UPLC-MS represents one of the most powerful platforms for comprehensive and quantitative profiling of the gibberellin pathway, enabling precise measurement of intermediates like this compound.

Immunochemical Assays for this compound Detection

Immunochemical assays, which utilize the specific binding between an antibody and an antigen, offer high sensitivity and specificity for the detection and quantification of target molecules. While widely used for various plant hormones, their application specifically for this compound is not extensively documented in current scientific literature. However, the principles of these techniques are applicable should specific antibodies for GA14 aldehyde be developed.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of a small molecule like this compound, a competitive ELISA format would be most appropriate.

In a hypothetical competitive ELISA for GA14 aldehyde, the wells of a microplate would be coated with a known amount of GA14 aldehyde-protein conjugate. The sample to be tested, containing an unknown amount of free GA14 aldehyde, would be mixed with a specific primary antibody against GA14 aldehyde and added to the wells. The free GA14 aldehyde in the sample would compete with the coated GA14 aldehyde for binding to the limited amount of primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) that recognizes the primary antibody is then added. Following another washing step, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is inversely proportional to the concentration of GA14 aldehyde in the original sample.

Currently, commercial ELISA kits are available for other gibberellins, such as Gibberellin A1 (GA1) and Gibberellic Acid (GA3), but not specifically for this compound. The development of such a kit would depend on the successful production of monoclonal or polyclonal antibodies with high affinity and specificity for GA14 aldehyde.

Immunopurification is a technique used to isolate a specific molecule from a complex mixture using an antibody. This method can be employed to purify and concentrate this compound from plant extracts for subsequent analysis, such as by mass spectrometry.

The process would involve immobilizing antibodies specific to GA14 aldehyde onto a solid support, such as agarose beads, creating an immunoaffinity column. A crude plant extract containing GA14 aldehyde would then be passed through the column. The GA14 aldehyde molecules would bind to the antibodies, while other components of the extract would pass through. After a washing step to remove non-specifically bound substances, the purified GA14 aldehyde can be eluted from the column by changing the pH or ionic strength of the buffer.

Research has demonstrated the use of immunoaffinity columns with anti-GA antibodies for the selective purification of other gibberellins from plant extracts. nih.gov These purified samples can then be accurately quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The development of specific antibodies for GA14 aldehyde would enable the application of this powerful purification technique to studies of its metabolism.

In Vitro Enzyme Assays and Recombinant Protein Studies

Understanding the biosynthesis and metabolism of this compound requires the study of the enzymes that catalyze its formation and conversion. In vitro enzyme assays and studies with recombinant proteins are fundamental to characterizing these enzymatic reactions.

In vitro enzyme assays are performed to measure the activity of a specific enzyme under controlled laboratory conditions. For enzymes involved in the metabolism of this compound, such as a putative GA14 aldehyde synthase or oxidase, assays would typically involve incubating the enzyme with its substrate (e.g., a precursor to GA14 aldehyde, or GA14 aldehyde itself) and necessary co-factors.

The progress of the reaction can be monitored by measuring the decrease in substrate concentration or the increase in product concentration over time. This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters of the enzyme can be determined. These parameters are crucial for understanding the enzyme's efficiency and its regulation within the plant.

Table 1: Key Enzyme Kinetic Parameters

| Parameter | Description |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| kcat (turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km (catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. |

The genes encoding enzymes in the gibberellin biosynthetic pathway can be cloned and expressed in heterologous systems, such as Escherichia coli or yeast, to produce large quantities of the recombinant protein. This approach allows for detailed characterization of the enzyme in the absence of other contaminating proteins found in plant extracts.

Studies on recombinant enzymes in the gibberellin pathway have been instrumental in elucidating the functions of various synthases and oxidases. For a putative GA14 aldehyde synthase, characterization would involve confirming its enzymatic activity by incubating the purified recombinant protein with the presumed substrate and analyzing the products. Further characterization would include determining its substrate specificity, cofactor requirements, optimal pH and temperature, and kinetic parameters.

Research on soluble enzyme preparations from various plant tissues has shown the conversion of precursors like GA12-aldehyde into a variety of other gibberellins, demonstrating the complexity of the biosynthetic grid. researchgate.net The characterization of specific recombinant enzymes is essential to unravel the precise roles of each enzyme in this network.

Table 2: Example of Recombinant Enzyme Characterization Data (Hypothetical for GA14 Aldehyde Synthase)

| Property | Value |

| Substrate | Gibberellin A12 aldehyde |

| Product | This compound |

| Optimal pH | 7.5 |

| Optimal Temperature | 30°C |

| Cofactors | Fe(II), 2-oxoglutarate, O2, ascorbate |

| Km for GA12 aldehyde | 5.2 µM |

| Vmax | 15 pmol/min/mg protein |

Molecular Imaging Techniques

Molecular imaging techniques enable the visualization of molecules and processes within living cells and tissues, providing valuable spatial and temporal information. While specific molecular imaging probes for this compound have not been reported, existing technologies for other gibberellins and small molecules could potentially be adapted.

Genetically encoded biosensors are a powerful tool for in vivo imaging. Förster Resonance Energy Transfer (FRET)-based biosensors, such as the Gibberellin Perception Sensor 1 (GPS1) and GPS2, have been developed to visualize cellular levels of bioactive gibberellins. nih.goveurekalert.orgoup.comyoutube.com These sensors consist of two fluorescent proteins and a gibberellin-binding domain. Upon binding of a gibberellin molecule, a conformational change in the sensor alters the FRET efficiency, leading to a change in the ratio of fluorescent signals. While these existing sensors are specific for bioactive GAs, the principle could be applied to develop a sensor for GA14 aldehyde by identifying a protein that specifically binds to this intermediate.

Another emerging area is the development of fluorescent probes and nanosensors. acs.orgmit.eduresearchgate.netnih.govrsc.org For instance, near-infrared fluorescent carbon nanotube sensors have been created for the detection of GA3 and GA4. acs.orgmit.edu These nanosensors exhibit changes in their fluorescence intensity upon binding to specific gibberellins. The design of such sensors with specificity for this compound would require the identification of a recognition element that selectively binds to its unique chemical structure.

In situ hybridization is another technique that could be used to localize the expression of genes encoding enzymes involved in GA14 aldehyde metabolism, such as a putative GA14 aldehyde synthase. nih.gov This method uses a labeled complementary DNA or RNA strand to bind to a specific mRNA sequence in a tissue section, thereby revealing the sites of gene expression. This would provide indirect evidence for the sites of GA14 aldehyde synthesis.

Spatiotemporal Localization of GA14 Aldehyde Precursors and Enzymes

The biosynthesis of gibberellins is a spatially compartmentalized process within the cell, involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm. pnas.orgnih.gov The precursors to GA14 aldehyde are synthesized through a series of enzymatic steps with distinct subcellular localizations.

The initial stages of gibberellin biosynthesis, which produce ent-kaurene (B36324) from geranylgeranyl diphosphate (GGPP), are catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), both of which are located in the plastids. pnas.orgnih.gov Subsequently, ent-kaurene is transported to the endoplasmic reticulum where it is oxidized to GA12 by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). pnas.orgmdpi.com GA12 is then converted to GA12-aldehyde.

The direct precursor to GA14 is GA12-aldehyde. nih.gov The conversion of GA12-aldehyde to GA14 involves a 3β-hydroxylation step. nih.gov In the fungus Gibberella fujikuroi, this transformation, along with the oxidation of carbon-7, is catalyzed by cytochrome P-450 monooxygenases located in the microsomal fraction, which is derived from the endoplasmic reticulum. nih.govnih.gov Specifically, the multifunctional enzyme P450-1 (GA14 synthase) in F. proliferatum (a member of the Gibberella fujikuroi species complex) catalyzes the four oxidation steps from ent-kaurenoic acid to GA14, which includes the formation of GA12-aldehyde and GA14-aldehyde. nih.gov

In plants, the later stages of gibberellin biosynthesis, including the conversion of GA12 and GA53 to various bioactive GAs, are catalyzed by 2-oxoglutarate–dependent dioxygenases, such as GA 20-oxidases and GA 3-oxidases, which are found in the cytoplasm. pnas.orgfrontiersin.org While GA14 aldehyde is a less common intermediate in the major gibberellin biosynthesis pathways of higher plants compared to fungi, the localization of related enzymes provides a framework for understanding its potential spatiotemporal distribution. For instance, GA 3-oxidases, which also perform hydroxylation reactions, have been localized to various cellular compartments, including the plastid and endomembrane system, in addition to the cytoplasm. mdpi.com

The tissue-specific expression of genes encoding these biosynthetic enzymes further defines the spatiotemporal localization of GA14 aldehyde precursors. In Arabidopsis, CPS mRNA is found in rapidly growing tissues such as shoot apices, root tips, and developing flowers and seeds. pnas.org Similarly, GA 20-oxidase gene expression is often localized to specific organs and is subject to developmental and environmental regulation. researchgate.netfrontiersin.org

Table 1: Subcellular Localization of Enzymes in the Gibberellin Biosynthesis Pathway Leading to GA14 Aldehyde

| Enzyme/Step | Subcellular Localization | Organism/System |

| ent-copalyl diphosphate synthase (CPS) | Plastid | Plants |

| ent-kaurene synthase (KS) | Plastid | Plants |

| ent-kaurene oxidase (KO) | Endoplasmic Reticulum / Outer Chloroplast Membrane | Plants |

| ent-kaurenoic acid oxidase (KAO) | Endoplasmic Reticulum | Plants |

| P450-1 (GA14 synthase) | Microsomes (Endoplasmic Reticulum) | Gibberella fujikuroi |

| GA 20-oxidase | Cytoplasm | Plants |

| GA 3-oxidase | Cytoplasm, Plastid, Endomembrane System | Plants |

Biosensor Development for In Vivo Monitoring

Real-time monitoring of gibberellin dynamics at the cellular level is crucial for understanding their roles in plant development. Genetically encoded biosensors offer a powerful tool for the in vivo visualization of phytohormone distribution with high spatiotemporal resolution. oup.comnih.gov While a specific biosensor for GA14 aldehyde has not yet been developed, the principles underlying existing gibberellin biosensors provide a foundation for future development.

Current gibberellin biosensors are primarily designed to detect bioactive forms of the hormone, such as GA1 and GA4. These biosensors often utilize the gibberellin perception mechanism, which involves the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins.

One major class of gibberellin biosensors is based on Förster Resonance Energy Transfer (FRET). oup.comnih.gov The Gibberellin Perception Sensor 1 (GPS1) is a FRET-based biosensor that consists of a donor and an acceptor fluorescent protein linked by a sensory domain. oup.com This sensory domain is composed of the GID1 receptor and a portion of a DELLA protein. nih.gov The binding of a bioactive gibberellin to the GID1 moiety induces a conformational change that alters the distance or orientation between the fluorescent proteins, leading to a change in the FRET efficiency, which can be measured as a change in the ratio of fluorescent emissions. nih.govnih.gov

Another approach involves the use of DELLA protein degradation as a proxy for gibberellin levels. These biosensors fuse a DELLA protein to a reporter protein, such as luciferase. nih.gov In the presence of bioactive gibberellins, the DELLA protein is targeted for degradation, leading to a decrease in the reporter signal. nih.gov Ratiometric biosensors have been developed that co-express a stable reference luciferase with the DELLA-luciferase fusion protein to provide a normalized output. nih.gov

The development of a biosensor for GA14 aldehyde would require a sensory domain that specifically recognizes this intermediate. This could potentially be achieved by engineering a GID1 receptor or another protein to have a higher affinity for GA14 aldehyde. However, the transient nature and likely low cellular concentration of GA14 aldehyde present significant challenges for the development of a biosensor with sufficient sensitivity and dynamic range.

Table 2: Characteristics of Current Gibberellin Biosensors

| Biosensor Type | Principle | Target Ligand | Advantages | Limitations for GA14 Aldehyde Monitoring |

| FRET-based (e.g., GPS1) | Conformational change upon ligand binding alters FRET efficiency between two fluorescent proteins. | Bioactive Gibberellins (e.g., GA1, GA4) | High spatiotemporal resolution, quantitative measurements. | Lack of specificity for GA14 aldehyde; would require re-engineering of the sensory domain. |

| DELLA-degradation based | Ligand-induced degradation of a DELLA-reporter fusion protein leads to a decrease in signal. | Bioactive Gibberellins (e.g., GA1, GA4) | High sensitivity, allows for dynamic analysis. | Indirect measurement of gibberellin levels; not specific for GA14 aldehyde. |

Genetic and Genomic Approaches in Gibberellin A14 Aldehyde Research

Forward Genetics: Mutant Screens and Phenotypic Characterization

Forward genetics begins with the identification of an organism displaying an interesting or altered physical characteristic (phenotype) and subsequently aims to identify the genetic mutation responsible for that trait. This approach has been fundamental in uncovering the genes that regulate GA biosynthesis.

One of the most common applications of forward genetics in GA research is the screening for and characterization of dwarf mutants. oregonstate.edu Dwarfism is a classic phenotype associated with deficiencies in GA production or signaling. mdpi.comresearchgate.net By inducing random mutations in a large population of plants, typically using chemical mutagens like ethyl methane (B114726) sulfonate (EMS) or radiation, researchers can screen for individuals with reduced stature. mdpi.com

These dwarf mutants are then analyzed to determine if their phenotype is related to gibberellins (B7789140). A key diagnostic test is the application of exogenous bioactive GA; if the plant's normal, tall phenotype is restored, it is classified as a GA-deficient mutant, suggesting a lesion in a biosynthetic gene. mdpi.commdpi.comfrontiersin.org For example, a dwarf mutant in pumpkin (Cucurbita moscha) was identified through EMS mutagenesis and was later rescued by the application of GA3, confirming it as a GA-deficient mutant. mdpi.com

Through these methods, numerous genes encoding critical enzymes in the GA pathway have been identified. While mutants directly blocked at the GA14 aldehyde stage are part of the broader search, screens typically identify mutations in genes encoding enzymes like ent-kaurene (B36324) oxidase, GA 20-oxidase, and GA 3-oxidase, which act at various steps of the pathway. mdpi.comresearchgate.net The characterization of these mutants has been instrumental in outlining the entire biosynthetic grid, including the pathways involving GA14 aldehyde.

Table 1: Examples of GA-Deficient Dwarf Mutants Identified via Forward Genetics

| Mutant Name | Plant Species | Mutagen | Key Phenotype | Rescued by Exogenous GA? |